molecular formula C21H21FN8O B2967519 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane CAS No. 2380188-91-8

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane

Cat. No.: B2967519
CAS No.: 2380188-91-8
M. Wt: 420.452
InChI Key: ANXDEZMAWYAWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane is a complex heterocyclic compound. It features a unique structure that combines several pharmacologically active moieties, making it a subject of interest in medicinal chemistry and drug design. The compound’s structure includes a triazolo-pyridazine core, a fluorophenyl group, and a diazepane ring, which contribute to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane typically involves multi-step reactions. The process begins with the preparation of the triazolo-pyridazine core, followed by the introduction of the fluorophenyl group and the diazepane ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolo-pyridazine core through cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the diazepane ring through coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-5-carbonyl)-1,4-diazepane involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN8O/c1-27-17(8-9-23-27)21(31)29-11-3-10-28(12-13-29)19-7-6-18-24-25-20(30(18)26-19)15-4-2-5-16(22)14-15/h2,4-9,14H,3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXDEZMAWYAWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.